Cas no 61486-98-4 (2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-hydroxy-6-oxo-)
2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-hydroxy-6-oxo- Chemical and Physical Properties
Names and Identifiers
-
- 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-hydroxy-6-oxo-
- 2-hydroxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid
- 61486-98-4
- 2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-quinolizine-1-carboxylic acid
- EN300-6487723
- Z1508941246
- DTXSID90817003
- 8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid
- 8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid
-
- Inchi: 1S/C10H11NO4/c12-7-5-8(13)11-4-2-1-3-6(11)9(7)10(14)15/h5,12H,1-4H2,(H,14,15)
- InChI Key: ZYOXDKCECQNIDB-UHFFFAOYSA-N
- SMILES: O=C1C=C(C(C(=O)O)=C2CCCCN21)O
Computed Properties
- Exact Mass: 209.06883
- Monoisotopic Mass: 209.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 77.8Ų
Experimental Properties
- PSA: 77.84
2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-hydroxy-6-oxo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM467744-250mg |
2-HYDROXY-4-OXO-6,7,8,9-TETRAHYDRO-4H-QUINOLIZINE-1-CARBOXYLIC ACID |
61486-98-4 | 95%+ | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM467744-500mg |
2-HYDROXY-4-OXO-6,7,8,9-TETRAHYDRO-4H-QUINOLIZINE-1-CARBOXYLIC ACID |
61486-98-4 | 95%+ | 500mg |
$*** | 2023-05-30 | |
| Chemenu | CM467744-1g |
2-HYDROXY-4-OXO-6,7,8,9-TETRAHYDRO-4H-QUINOLIZINE-1-CARBOXYLIC ACID |
61486-98-4 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-6487723-0.05g |
8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid |
61486-98-4 | 95.0% | 0.05g |
$76.0 | 2025-03-21 | |
| Enamine | EN300-6487723-0.1g |
8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid |
61486-98-4 | 95.0% | 0.1g |
$113.0 | 2025-03-21 | |
| Enamine | EN300-6487723-0.25g |
8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid |
61486-98-4 | 95.0% | 0.25g |
$162.0 | 2025-03-21 | |
| Enamine | EN300-6487723-0.5g |
8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid |
61486-98-4 | 95.0% | 0.5g |
$310.0 | 2025-03-21 | |
| Enamine | EN300-6487723-1.0g |
8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid |
61486-98-4 | 95.0% | 1.0g |
$414.0 | 2025-03-21 | |
| Enamine | EN300-6487723-2.5g |
8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid |
61486-98-4 | 95.0% | 2.5g |
$810.0 | 2025-03-21 | |
| Enamine | EN300-6487723-5.0g |
8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid |
61486-98-4 | 95.0% | 5.0g |
$1199.0 | 2025-03-21 |
2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-hydroxy-6-oxo- Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-hydroxy-6-oxo-
Introduction to 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-hydroxy-6-oxo (CAS No. 61486-98-4) and Its Emerging Applications in Chemical Biology
2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-hydroxy-6-oxo, identified by the Chemical Abstracts Service Number (CAS No.) 61486-98-4, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the quinolizine class of molecules, which are characterized by a fused bicyclic system containing a pyridine ring and a piperazine-like moiety. The specific substitution pattern in 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-hydroxy-6-oxo, particularly the presence of hydroxyl and carbonyl functional groups, contributes to its diverse reactivity and potential biological activity.
The molecular structure of this compound includes a 1,3,4,6-tetrahydro scaffold, which is a common feature in many bioactive molecules. This tetrahydropyridine core imparts flexibility to the molecule, allowing it to interact with biological targets in a conformationally dynamic manner. Additionally, the 8-hydroxy and 6-oxo substituents introduce polar functional groups that can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. These features make 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-hydroxy-6-oxo a promising candidate for further exploration in drug discovery and biochemical research.
In recent years, there has been growing interest in quinolizine derivatives due to their potential as scaffolds for developing novel therapeutic agents. The structural motif of quinolizines is found in several natural products and pharmacologically active compounds, suggesting their biological relevance. For instance, derivatives of quinolizines have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-hydroxy-6-oxo (CAS No. 61486-98-4) represents an important derivative that has been investigated for its pharmacological potential.
One of the most compelling aspects of this compound is its ability to modulate biological pathways through interactions with specific enzymes and receptors. The hydroxyl group at the 8-position can form hydrogen bonds with polar residues in protein binding pockets, while the carbonyl group at the 6-position can engage in further hydrogen bonding or participate in π-stacking interactions. These interactions are critical for achieving high affinity and selectivity in drug design. Furthermore, the tetrahydropyridine core provides a suitable framework for further chemical modifications, enabling the synthesis of libraries of analogs with tailored biological activities.
Recent studies have highlighted the role of quinolizine derivatives in modulating enzyme activity. For example, certain derivatives have been shown to inhibit kinases and phosphodiesterases by binding to their active sites. The compound 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-hydroxy-6-oxo (CAS No. 61486-98-4) has been explored as a potential inhibitor of specific enzymes implicated in diseases such as cancer and neurodegeneration. Preliminary computational studies suggest that it can bind to the ATP-binding pockets of these enzymes with high affinity.
The synthesis of 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-hydroxy-6-ox (CAS No. 61486-98) involves multi-step organic transformations that highlight its synthetic accessibility while maintaining structural complexity. Key steps include cyclization reactions to form the heterocyclic core followed by functional group interconversions to introduce the hydroxyl and carbonyl groups at appropriate positions. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound.
In addition to its potential as an enzyme inhibitor,2H Quinolizine carboxylic acid,tetrahydro -8 hydroxy -has also been investigated for its ability to interact with nucleic acids. Some studies suggest that it can bind to DNA or RNA through intercalation or groove binding mechanisms. This property could be exploited for developing novel therapeutic strategies targeting nucleic acid-based diseases. The presence of multiple functional groups allows for further derivatization, enabling researchers to fine-tune its binding properties for specific applications.
The development of new analytical techniques has facilitated a deeper understanding of the behavior of this compound both in vitro and in vivo. High-resolution NMR spectroscopy, mass spectrometry, and X-ray crystallography have been instrumental in elucidating its structure and confirming its identity. These techniques also provide insights into its conformational dynamics and interactions with biological targets.
The pharmacokinetic profile of 2H Quinolizine carboxylic acid,tetrahydro -8 hydroxy -is another critical aspect that has been studied. Preliminary data suggest that it exhibits moderate solubility and bioavailability, making it a promising candidate for further development. However, additional studies are needed to fully characterize its metabolic pathways and excretion kinetics.
The future directions for research on this compound are multifaceted. Further exploration of its biological activity across different disease models will be essential. Additionally, computational modeling studies can help identify new derivatives with enhanced potency or selectivity. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into tangible therapeutic benefits.
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